molecular formula C10H13BO5 B14017482 (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid

Cat. No.: B14017482
M. Wt: 224.02 g/mol
InChI Key: IIYNPDKQDZZYLZ-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has an ethoxycarbonyl group and a methoxy group attached to a phenyl ring, which is further bonded to the boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the reaction mixture to 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).

    Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd/C).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: De-boronated aryl compounds.

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, such as serine or threonine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which enhance its reactivity and versatility in organic synthesis. These functional groups also influence its solubility and stability, making it a valuable compound for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

IUPAC Name

(3-ethoxycarbonyl-4-methoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6,13-14H,3H2,1-2H3

InChI Key

IIYNPDKQDZZYLZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(=O)OCC)(O)O

Origin of Product

United States

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